1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol
Description
1-(3-(Aminomethyl)tetrahydro-2H-pyran-3-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutanol moiety fused to a tetrahydro-2H-pyran ring system with an aminomethyl substituent. Its structural complexity and functional groups (hydroxyl, amine, and cyclic ether) make it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxan-3-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c11-7-9(3-2-6-13-8-9)10(12)4-1-5-10/h12H,1-8,11H2 |
InChI Key |
KCKSWACNRKTSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2(CCCOC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the aminomethyl group and finally the cyclobutane ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutanol derivatives.
Scientific Research Applications
1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Aminomethyl)tetrahydro-2h-pyran-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s ring structures may enable it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique scaffold invites comparison with other bicyclic or fused-ring systems containing hydroxyl, amine, or pyran motifs. Below is a detailed analysis:
Structural Analogues in the Tetrahydro-2H-Pyran Family
Compounds with tetrahydro-2H-pyran cores, such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) (synthesized via reactions involving malononitrile or ethyl cyanoacetate under reflux conditions ), share the pyran backbone but differ in substituents. Key distinctions include:
- Functional Groups: 11a/b feature pyrazole and cyano groups, whereas the target compound has cyclobutanol and aminomethyl groups.
- Synthetic Pathways : The target compound’s synthesis likely requires regioselective functionalization of the pyran ring, contrasting with the nucleophilic addition strategies used for 11a/b .
Cyclobutanol-Containing Compounds
Cyclobutanol derivatives, such as 2-azabicyclo[3.2.0]heptan-3-ol, are studied for their strained-ring conformations. However, the fused pyran ring in the target compound introduces additional rigidity, differentiating it from simpler cyclobutanol derivatives.
Aminomethyl-Substituted Heterocycles
Aminomethyl groups are common in bioactive molecules (e.g., pregabalin). The target compound’s aminomethyl-pyran moiety could mimic the hydrogen-bonding or charge interactions seen in such drugs. However, the fused cyclobutanol ring may alter solubility or metabolic stability compared to linear analogues.
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Physicochemical Properties
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